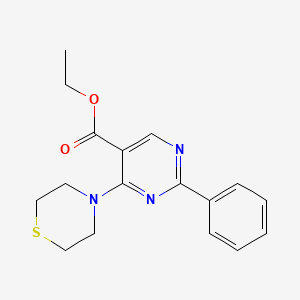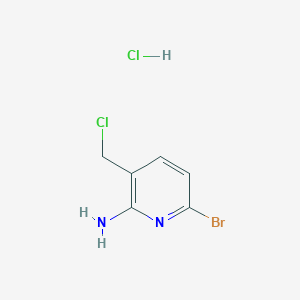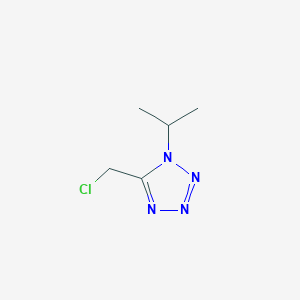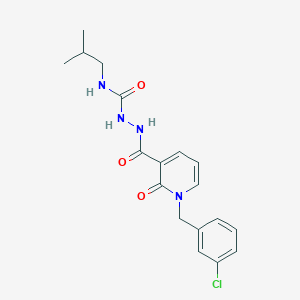
1-(2-Chlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, also known as COTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline compound that is soluble in organic solvents and has a molecular weight of 410.97 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has been dedicated to the synthesis and evaluation of derivatives related to quinolines and thioureas for their potential antimicrobial properties. For instance, compounds with a quinazoline backbone have been synthesized and screened for their activity against various bacteria and fungi, demonstrating significant potential as antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, isoquinoline derivatives have been developed and tested for their antibacterial activities, revealing promising results against gram-negative and gram-positive bacteria (Dabholkar, V., & Tripathi, D. R., 2011).
Anticancer Activity
The exploration into the anticancer properties of quinoline derivatives has yielded significant findings. Specifically, the synthesis of new quinoline carboxylic acid derivatives has shown potent anticancer activity against breast cancer cell lines, indicating a promising avenue for the development of new therapeutic agents (Gaber, A., et al., 2021).
Myorelaxant and Enzyme Inhibitory Properties
Studies have also explored the myorelaxant activities of hexahydroquinoline derivatives, indicating their potential application in relaxing smooth muscle tissues (Gündüz, M., et al., 2008). Furthermore, thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, showcasing their versatility in biochemical applications (Rahman, F., et al., 2021).
Charge Transport and Optoelectronic Properties
Recent studies have delved into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, revealing their potential in materials science, particularly in the development of efficient multifunctional materials (Irfan, A., et al., 2020).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-6-7-13-11-14(18(24)22-17(13)10-12)8-9-21-19(25)23-16-5-3-2-4-15(16)20/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEFDQOMXSVMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)


![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)